molecular formula C13H26N2O2 B14584785 N~2~-(2-Methylpropanoyl)-N-propan-2-yl-L-norleucinamide CAS No. 61429-95-6

N~2~-(2-Methylpropanoyl)-N-propan-2-yl-L-norleucinamide

Cat. No.: B14584785
CAS No.: 61429-95-6
M. Wt: 242.36 g/mol
InChI Key: OZVYPVFWRKOAEU-NSHDSACASA-N
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Description

N~2~-(2-Methylpropanoyl)-N-propan-2-yl-L-norleucinamide is a chemical compound with a complex structure that includes a norleucine backbone modified with a 2-methylpropanoyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-Methylpropanoyl)-N-propan-2-yl-L-norleucinamide typically involves the acylation of L-norleucine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with isopropylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-Methylpropanoyl)-N-propan-2-yl-L-norleucinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N~2~-(2-Methylpropanoyl)-N-propan-2-yl-L-norleucinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of N2-(2-Methylpropanoyl)-N-propan-2-yl-L-norleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2-Methylpropanoyl)-N-undecyl-L-valinamide
  • 2-(4-chlorophenoxy)-N-(2-fluorophenyl)-2-methylpropanamide

Uniqueness

N~2~-(2-Methylpropanoyl)-N-propan-2-yl-L-norleucinamide is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

61429-95-6

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

(2S)-2-(2-methylpropanoylamino)-N-propan-2-ylhexanamide

InChI

InChI=1S/C13H26N2O2/c1-6-7-8-11(13(17)14-10(4)5)15-12(16)9(2)3/h9-11H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t11-/m0/s1

InChI Key

OZVYPVFWRKOAEU-NSHDSACASA-N

Isomeric SMILES

CCCC[C@@H](C(=O)NC(C)C)NC(=O)C(C)C

Canonical SMILES

CCCCC(C(=O)NC(C)C)NC(=O)C(C)C

Origin of Product

United States

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